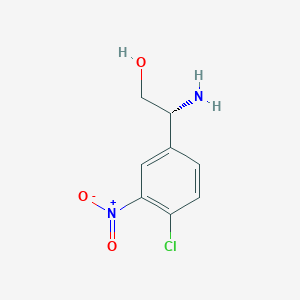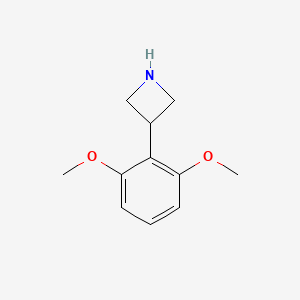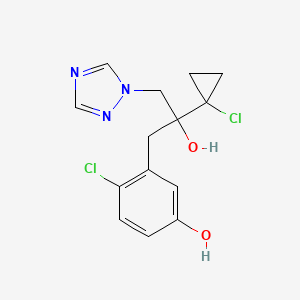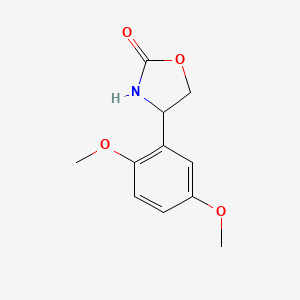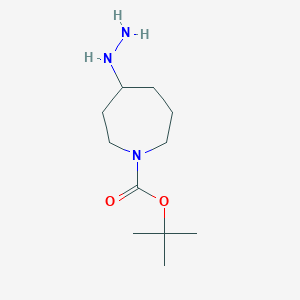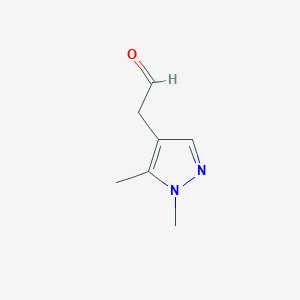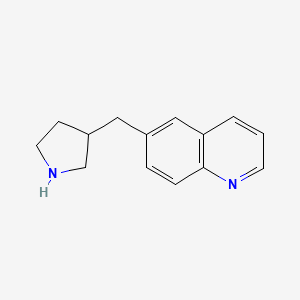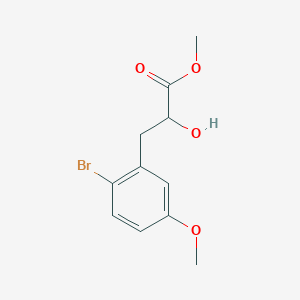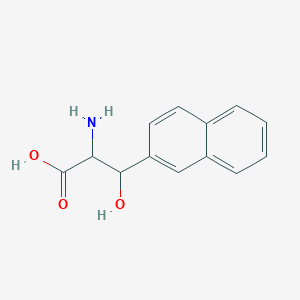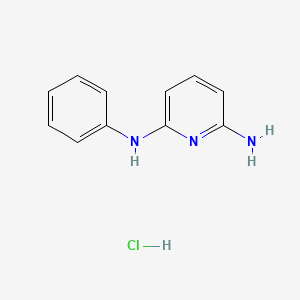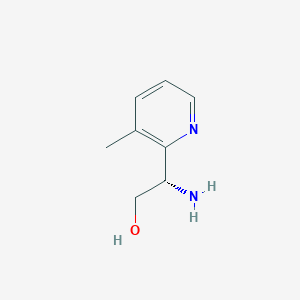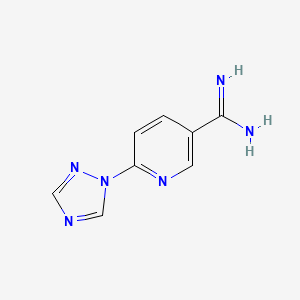
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide typically involves the reaction of 6-chloronicotinic acid with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a valuable candidate for drug development.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It helps in understanding the molecular mechanisms of various biological processes.
Industry: The compound is used in the synthesis of other chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The compound’s ability to inhibit enzyme activity is crucial for its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(1h-1,2,4-Triazol-1-yl)nicotinonitrile
- 4-(1h-1,2,4-Triazol-1-yl)benzoic acid
- 1,2,3-Triazole derivatives
Uniqueness
6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide is unique due to its specific structure, which combines the triazole ring with a nicotinimidamide moiety. This combination enhances its reactivity and potential applications in medicinal chemistry and industrial processes. The compound’s ability to interact with various molecular targets sets it apart from other triazole derivatives.
Propiedades
Fórmula molecular |
C8H8N6 |
|---|---|
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
6-(1,2,4-triazol-1-yl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H8N6/c9-8(10)6-1-2-7(12-3-6)14-5-11-4-13-14/h1-5H,(H3,9,10) |
Clave InChI |
KFXWCAVVKGLMIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=N)N)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


